[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-23(21(15-22)10-3-2-4-11-21)19(24)13-26-20(25)14-27-18-9-8-16-6-5-7-17(16)12-18/h8-9,12H,2-7,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMFGQSQZYZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)CSC1=CC2=C(CCC2)C=C1)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
†Estimated from structural complexity.
Structural Analogues
- Spirocyclic Indene Derivatives (e.g., B12): B12 () shares the 2,3-dihydroindenyl core with the target compound but incorporates a spirocyclic oxazolidinone system. This structural rigidity may enhance target selectivity compared to the target compound’s flexible sulfide linker .
- Fluorinated Analogues (e.g., Sigma-Aldrich SML3024): The presence of fluorine and trifluoromethyl groups in SML3024 () improves metabolic stability and membrane permeability, a feature absent in the target compound.
Functional Group Analysis
- Cyano Group: The 1-cyanocyclohexyl group in the target compound is analogous to the cyano-indole moiety in . Cyano groups often enhance binding affinity via dipole interactions or serve as metabolic blockers .
- Sulfanyl Linkers : The indene-sulfanyl-acetate group is unique among the compared compounds. Sulfanyl linkers may confer redox activity or modulate solubility, contrasting with sulfonamide () or ester-based () linkers .
Q & A
Q. What are the recommended methodologies for synthesizing [compound] with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Reagent Selection : Use of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid as a starting material, coupled with cyanocyclohexyl-methylamine derivatives via carbodiimide-mediated coupling (e.g., EDC or DCC) .
- Reaction Conditions : Optimize pH and temperature (e.g., reflux in acetic acid for 3–5 hours) to ensure proper esterification and amide bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
- Characterization : Validate purity via HPLC and confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s structural and stereochemical properties?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H NMR to identify proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, indenyl sulfanyl groups at δ 3.1–3.5 ppm) and ¹³C NMR to confirm carbonyl (C=O) and nitrile (C≡N) functionalities .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in DMSO/water and analyzing diffraction patterns .
- FT-IR : Detect characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; monitor for acute toxicity (LD50 data pending). In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis of the ester and nitrile groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, using acetonitrile as a solvent may reduce side reactions compared to THF .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize activation energies (e.g., via Gaussian 16 software) .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer :
- Cross-Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d6) to eliminate solvent artifacts. Confirm molecular weight via HRMS and compare with theoretical values .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to clarify ambiguous carbon signals .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening cyclohexyl ring protons .
Q. What computational approaches are suitable for predicting the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase-2) based on the indenyl sulfanyl moiety’s hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess binding kinetics .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict pharmacokinetic properties .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via UPLC-MS and identify breakdown products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and derive Arrhenius plots to predict shelf-life .
Q. What strategies can address low reproducibility in biological activity assays?
- Methodological Answer :
- Assay Standardization : Pre-treat cell lines with cytochrome P450 inhibitors to minimize metabolic variability .
- Positive/Negative Controls : Include reference compounds (e.g., indomethacin for COX inhibition) and solvent-only controls to validate assay conditions .
- Data Normalization : Use Z-score or percent inhibition metrics to account for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
